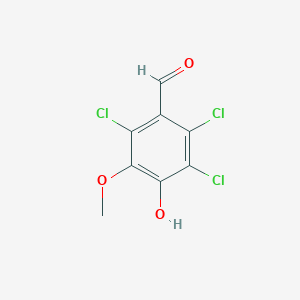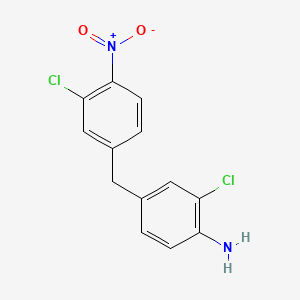
5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of chloro, fluoro, methoxy, and methylsulfanyl substituents on the phenyl and pyrazole rings, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-chloro-2-fluoro-5-methoxyphenylboronic acid and 3-(methylsulfanyl)-1H-pyrazole.
Coupling Reaction: The key intermediates are then subjected to a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base in an appropriate solvent. This reaction forms the carbon-carbon bond between the phenyl and pyrazole rings.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired yield. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of 5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of chloro, fluoro, methoxy, and methylsulfanyl groups can influence its binding affinity and selectivity towards these targets. The compound may modulate specific pathways, leading to desired biological effects.
類似化合物との比較
Similar Compounds
5-(4-Chloro-2-fluoro-5-methoxyphenyl)-1H-pyrazole: Lacks the methylsulfanyl group.
5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.
5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-triazole: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring, along with the methoxy and methylsulfanyl groups, makes 5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-pyrazole unique
特性
CAS番号 |
141577-01-7 |
|---|---|
分子式 |
C11H10ClFN2OS |
分子量 |
272.73 g/mol |
IUPAC名 |
5-(4-chloro-2-fluoro-5-methoxyphenyl)-3-methylsulfanyl-1H-pyrazole |
InChI |
InChI=1S/C11H10ClFN2OS/c1-16-10-3-6(8(13)4-7(10)12)9-5-11(17-2)15-14-9/h3-5H,1-2H3,(H,14,15) |
InChIキー |
RVMHEMTZNUHMSH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)C2=CC(=NN2)SC)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


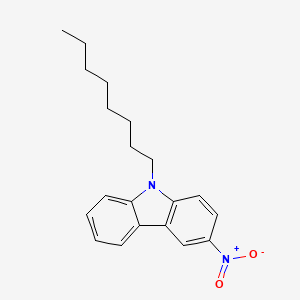
![2-(Chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol](/img/structure/B14286639.png)

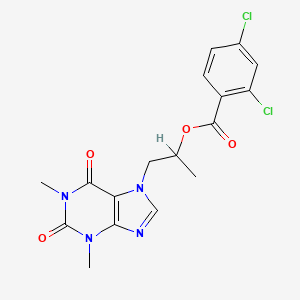
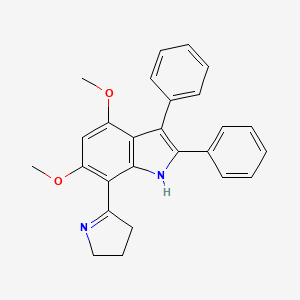
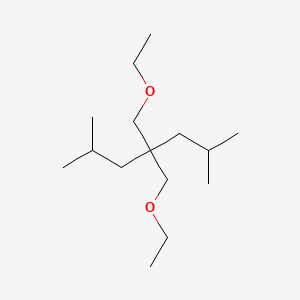
![Tributyl[(prop-2-en-1-yl)sulfanyl]stannane](/img/structure/B14286668.png)
![6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14286678.png)
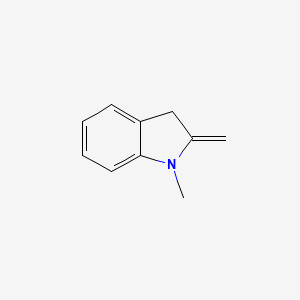
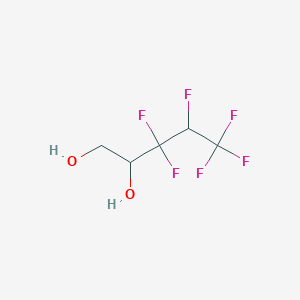
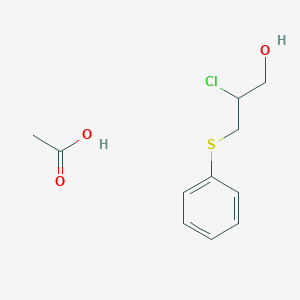
![[3-(Benzenesulfinyl)-3-chloropropyl]benzene](/img/structure/B14286690.png)
